molecular formula C14H10ClN5OS B11637979 3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303095-24-1

3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637979
CAS No.: 303095-24-1
M. Wt: 331.8 g/mol
InChI Key: LJJJMGMJZROIGK-CAOOACKPSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 303095-24-1) is a chemical compound with a molecular weight of 331.78 and the molecular formula C14H10ClN5OS . This compound belongs to the class of pyrazole-carbohydrazide derivatives, which are recognized in medicinal chemistry as privileged structures for the development of novel bioactive molecules . Pyrazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties . Specifically, hydrazide-hydrazone derivatives linked to pyrazole moieties have been identified as promising scaffolds for anticancer drug discovery . Recent research on closely related pyrazole-hydrazone hybrids has demonstrated potent anticancer activity against various human cancer cell lines, such as MCF-7 (breast), A-549 (lung), and HT-29 (colon), in some cases showing superior efficacy compared to standard chemotherapeutic agents . The molecular structure of this compound, which integrates chlorothiophene and pyridine moieties, is designed to support structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research and development purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

303095-24-1

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClN5OS/c15-13-5-4-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-1-2-6-16-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

LJJJMGMJZROIGK-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Hydrazide

The foundational intermediate, 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide, is synthesized via hydrazinolysis of the corresponding ethyl ester. Ethyl 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carboxylate undergoes nucleophilic acyl substitution with excess hydrazine hydrate (≥85%) in ethanol under reflux for 5–8 hours . The reaction mechanism proceeds through the formation of a tetrahedral intermediate, followed by ethanol elimination to yield the carbohydrazide.

Reaction Conditions:

  • Molar ratio: 1:4 (ester : hydrazine hydrate)

  • Solvent: Anhydrous ethanol (99.9%)

  • Temperature: 80°C (reflux)

  • Yield: 82–89% after recrystallization from dioxane-water (4:1) .

Key Analytical Data for Intermediate:

PropertyValue
Molecular FormulaC₉H₇ClN₄OS
Molecular Weight266.71 g/mol
¹H NMR (DMSO-d₆, 400 MHz)δ 12.45 (s, 1H, NH), 8.20 (s, 1H, pyrazole-H), 7.55 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene-H), 4.10 (s, 2H, NH₂) .

Condensation with Pyridine-2-Carbaldehyde

The target compound is obtained by condensing the carbohydrazide intermediate with pyridine-2-carbaldehyde in a Schiff base reaction. This step introduces the pyridin-2-ylmethylene moiety via nucleophilic addition-elimination.

Optimized Procedure:

  • Reagents:

    • 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide (1 equiv)

    • Pyridine-2-carbaldehyde (1.2 equiv)

    • Catalyst: Glacial acetic acid (0.1 equiv)

    • Solvent: Ethanol (absolute)

  • Reaction Setup:

    • The carbohydrazide is suspended in ethanol, followed by dropwise addition of pyridine-2-carbaldehyde.

    • Acetic acid is added to protonate the aldehyde, enhancing electrophilicity.

    • The mixture is refluxed for 6–8 hours under nitrogen.

  • Workup:

    • The reaction is cooled to 0°C, and the precipitate is filtered.

    • Recrystallization from ethanol yields pale-yellow crystals.

Reaction Metrics:

ParameterValue
Temperature80°C (reflux)
Time7 hours
Yield75–81%
Purity (HPLC)≥98%

Mechanistic Insights and Side Reactions

The condensation proceeds via a three-step mechanism:

  • Protonation of the aldehyde carbonyl oxygen by acetic acid.

  • Nucleophilic attack by the hydrazide’s terminal NH₂ group, forming a hemiaminal intermediate.

  • Dehydration to generate the hydrazone linkage .

Common Side Reactions:

  • Oligomerization: Excess aldehyde may lead to dimerization of the hydrazide. Mitigated by maintaining a 1:1.2 hydrazide-to-aldehyde ratio.

  • Oxidation: Trace metal ions in solvents can oxidize thiophene rings. Additives like EDTA (0.01% w/v) suppress this .

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.80 (s, 1H, pyrazole-NH),

  • 8.70 (s, 1H, CH=N),

  • 8.50 (d, J = 4.8 Hz, 1H, pyridine-H6),

  • 8.00–7.20 (m, 3H, thiophene-H3, pyridine-H3/H4),

  • 6.90 (d, J = 3.6 Hz, 1H, thiophene-H4) .

13C NMR (101 MHz, DMSO-d₆):

  • δ 163.5 (C=O),

  • 158.2 (CH=N),

  • 152.0–117.5 (aromatic carbons),

  • 125.3 (C-Cl) .

4.2 Infrared Spectroscopy (IR):

  • 3280 cm⁻¹ (N-H stretch),

  • 1665 cm⁻¹ (C=O),

  • 1600 cm⁻¹ (C=N) .

4.3 Mass Spectrometry (ESI-MS):

  • m/z 331.78 [M+H]⁺ (calc. 331.78) .

Comparative Analysis of Synthetic Routes

A comparison of catalysts and solvents reveals ethanol with acetic acid as optimal for yield and purity:

CatalystSolventTime (h)Yield (%)Purity (%)
Acetic acidEthanol78198
PiperidineToluene106895
No catalystDMF124587

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors: Reduce reaction time to 2 hours via pressurized ethanol at 120°C.

  • Crystallization: Anti-solvent (n-hexane) addition improves yield to 85% with >99% purity.

  • Waste Management: Ethanol is recovered via fractional distillation (90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial effects against various bacterial strains and fungi. The presence of the thiophene ring enhances its interaction with microbial membranes, which can lead to increased permeability and cell death.

OrganismActivityMethod
Staphylococcus aureusEffectiveDisc diffusion method
Escherichia coliEffectiveDisc diffusion method
Candida albicansModerateDisc diffusion method

Case Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that compounds similar to 3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide inhibited the growth of both Gram-positive and Gram-negative bacteria effectively.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in modulating inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

Inflammatory MarkerEffectStudy Type
IL-6Decreased levels post-treatmentMurine model
TNF-alphaDecreased levels post-treatmentMurine model

Case Study : In a controlled study involving murine models, the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

There is growing interest in the antitumor properties of pyrazole derivatives. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 Value (µM)Mechanism
HeLaLow micromolarApoptosis induction
MCF-7Low micromolarCell cycle arrest

Case Study : A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, finding that compounds structurally related to this compound exhibited potent antitumor activity with IC50 values in the low micromolar range.

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it interacts favorably with key enzymes involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: Bromine substitution (vs.
  • Aromatic Substituents : Ethoxyphenyl (electron-donating) vs. chlorothiophene (electron-withdrawing) alters electronic density, affecting solubility and receptor binding .
  • Metal Coordination : Pyridinyl-substituted analogs demonstrate utility in forming coordination complexes (e.g., cadmium iodide complexes), suggesting applications in materials science .

Pharmacological Activity

  • Anticancer Activity : Analogous compounds, such as (E)-1-(4-tert-butylbenzyl)-N'-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, exhibit potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 µM) via apoptosis induction . The target compound’s chlorothiophene group may confer distinct selectivity due to its electronegative and hydrophobic character.
  • Antimicrobial Potential: Pyrazole-carbohydrazides with chlorothiophene groups have shown moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .

Physicochemical Properties

  • Solubility : The ethoxyphenyl analog exhibits higher aqueous solubility compared to the chlorothiophene derivative due to reduced hydrophobicity.
  • Thermal Stability : Brominated analogs show higher melting points (~250°C) than chlorinated derivatives (~220°C), attributed to stronger intermolecular halogen interactions .

Biological Activity

3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, focusing on its pharmacological implications.

Structural Characteristics

The compound has the following molecular formula and structural features:

  • Molecular Formula : C₁₄H₁₀ClN₅OS
  • Molecular Weight : 331.78 g/mol
  • SMILES Notation : C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

The structure features a pyrazole ring linked to a pyridine moiety and a chlorothiophene group, which may contribute to its biological activity.

Synthesis

The synthesis of pyrazole derivatives often involves multi-step reactions that include condensation reactions between hydrazines and carbonyl compounds. The specific synthetic route for this compound has not been extensively documented in available literature, indicating a potential area for further research.

Anti-inflammatory Activity

Pyrazole derivatives have been widely studied for their anti-inflammatory effects, particularly as COX inhibitors. For instance, related compounds have shown promising results in reducing inflammation in animal models. The anti-inflammatory mechanism is likely due to the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µg/mL)COX-1 InhibitionCOX-2 Inhibition
Compound A54.655.40 µM0.01 µM
This compoundTBDTBDTBD

Antitumor Activity

Some pyrazole derivatives have demonstrated antitumor activity by inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Future investigations could elucidate whether this compound possesses similar properties.

Other Biological Activities

Emerging studies suggest that pyrazole derivatives may also exhibit antiviral and anti-parasitic activities. The mechanisms often involve interference with viral replication or parasite metabolism, but specific data on this compound remains sparse.

Q & A

Q. What are the key considerations for synthesizing 3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or equivalents under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 2 : Introduction of the pyridin-2-ylmethylene group via Schiff base formation, often catalyzed by acetic acid or Lewis acids, with rigorous monitoring of pH and reaction time to avoid side products .
  • Step 3 : Chlorothiophene incorporation using halogenation agents (e.g., POCl₃ or NCS) under anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography : Use SHELX software for structure solution and refinement (e.g., SHELXL for small-molecule refinement) to determine bond lengths, angles, and torsional conformations .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Verify resonance peaks for pyrazole (δ 7.5–8.5 ppm), hydrazide (δ 9–10 ppm), and chlorothiophene (δ 6.5–7.2 ppm) .
  • FT-IR : Confirm N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodology : Use the Colle-Salvetti correlation-energy formula (restated as a functional of electron density and kinetic-energy density) to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .
  • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare computational results with experimental UV-Vis spectra (e.g., λmax for π→π* transitions) to validate accuracy .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyrazole derivatives?

  • Comparative SAR analysis : Tabulate substituent effects on activity (example from ):
SubstituentBiological ActivityMechanism Hypothesis
5-Chloro-thiopheneEnhanced antimicrobial activityIncreased lipophilicity and membrane penetration
PyridylmethyleneReduced cytotoxicitySteric hindrance limiting off-target interactions
  • Experimental validation : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. How can molecular docking elucidate interactions between this compound and kinase targets?

  • Protocol :

Prepare the protein structure (e.g., PDB ID 3ZM) using WinGX for hydrogen addition and energy minimization .

Define binding pockets (e.g., ATP-binding sites in kinases) with AutoDock Vina.

Score docking poses using hybrid DFT/MM (QM/MM) methods to account for electronic effects .

  • Interpretation : Focus on hydrogen bonds between the hydrazide moiety and conserved residues (e.g., Lys33 in kinase X) and π-π stacking with pyridine rings .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental solubility assays?

  • Root cause : Overestimation of solvation-free energy in DFT models due to inadequate solvent parametrization.
  • Resolution :
  • Experimental : Measure solubility in DMSO/PBS mixtures via nephelometry.
  • Computational : Apply SMD solvation models with explicit water molecules to improve accuracy .

Methodological Recommendations

Q. What techniques optimize reaction yields during hydrazide formation?

  • Catalyst screening : Test p-toluenesulfonic acid (PTSA) vs. ZnCl₂ for Schiff base formation efficiency .
  • In-situ monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

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